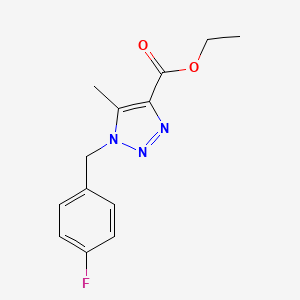

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 885950-26-5

Cat. No.: VC2171341

Molecular Formula: C13H14FN3O2

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885950-26-5 |

|---|---|

| Molecular Formula | C13H14FN3O2 |

| Molecular Weight | 263.27 g/mol |

| IUPAC Name | ethyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H14FN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | CQBHVJSCOQGDTL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)F)C |

| Canonical SMILES | CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)F)C |

Introduction

Chemical Identity and Nomenclature

Basic Identification Parameters

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is uniquely identified through several standardized chemical identification systems. The compound's primary identifiers are essential for regulatory compliance, research documentation, and commercial transactions involving this substance.

The compound is officially registered with CAS number 885950-26-5, which serves as its unique identifier in chemical databases and regulatory systems worldwide . With a molecular formula of C₁₃H₁₄FN₃O₂, it contains 13 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms arranged in a specific structural configuration . This molecular composition yields a precise molecular weight of 263.27 g/mol, which influences its physical behavior and reactivity patterns .

For international trade and customs purposes, the compound is classified under Harmonized System (HS) Code 2933998090, which categorizes it among heterocyclic compounds with nitrogen hetero-atoms only . Additional identification parameters include its DSSTox Substance ID (DTXSID201146609), which is utilized in toxicological databases and environmental assessments .

Nomenclature and Alternative Designations

-

1-(4-fluorobenzyl)-5-methyl-1H- -triazole-4-carboxylic acid ethyl ester

-

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(4-fluorophenyl)methyl]-5-methyl-, ethyl ester

-

Ethyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate

-

MFCD06797391 (MDL number)

Physical and Chemical Properties

Structural Characteristics

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate possesses a complex molecular architecture that contributes to its chemical behavior and reactivity profile. The central structural feature is the 1,2,3-triazole ring, which contains three consecutive nitrogen atoms in a five-membered aromatic ring system. This heterocyclic core contributes to the compound's stability and provides a scaffold for various substituents.

The key structural elements include:

-

A 1,2,3-triazole core (five-membered ring with three nitrogen atoms)

-

A 4-fluorobenzyl substituent attached to N-1 position of the triazole ring

-

A methyl group at the C-5 position of the triazole ring

-

An ethyl carboxylate group at the C-4 position of the triazole ring

The fluorine atom on the benzyl group affects the electronic distribution within the molecule, potentially influencing its intermolecular interactions and reactivity. The ethyl carboxylate functionality provides a potential reaction site for further chemical modifications, including hydrolysis to the corresponding carboxylic acid.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is primarily determined by its functional groups. While specific reaction data for this compound is limited in the provided search results, general principles of organic chemistry suggest several likely reactivity patterns:

-

The ethyl carboxylate group is susceptible to nucleophilic attack, potentially undergoing hydrolysis, transesterification, or reduction reactions.

-

The triazole ring typically exhibits stability under a wide range of conditions due to its aromatic character.

-

The methyl group at the C-5 position may participate in oxidation reactions or serve as a site for radical reactions under appropriate conditions.

-

The fluorine atom on the benzyl substituent can influence the electronic properties of the molecule through inductive effects.

These reactivity aspects are significant in determining the compound's stability, handling requirements, and potential for derivatization in synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume